氯沙坦甲醛

描述

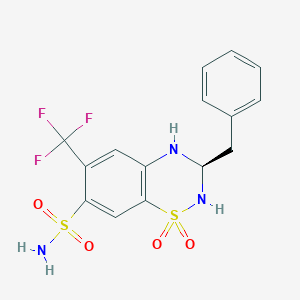

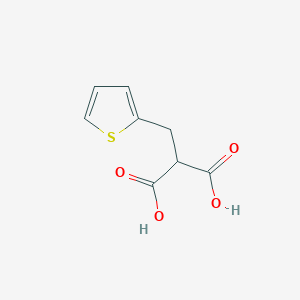

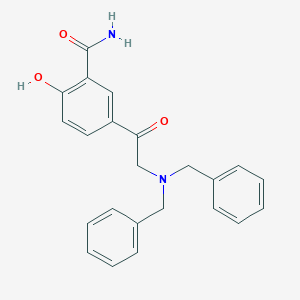

Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan . It does not block angiotensin receptors, but instead inhibits endothelial cyclooxygenase (COX)-2 expression, thereby exerting anti-inflammatory actions .

Molecular Structure Analysis

Losartan Carboxaldehyde has a molecular formula of C22H21ClN6O . Its structure includes a 1H-imidazole-5-carboxaldehyde group, a biphenyl group, and a 2H-tetrazol-5-yl group .Physical And Chemical Properties Analysis

Losartan Carboxaldehyde is a crystalline solid . It has a molecular weight of 420.9 and a molecular formula of C22H21ClN6O . Further details about its physical and chemical properties are not provided in the search results.科学研究应用

电化学降解氯沙坦,包括其氯沙坦甲醛形式,已对其在水性介质中的电化学降解进行了研究。研究人员发现,电化学氧化可以有效去除氯沙坦钾及其相关污染物。该过程涉及使用硼掺杂金刚石/不锈钢系统,并且通过更高的氯沙坦浓度提高降解效率 (Salazar et al., 2016).

合成工艺氯沙坦甲醛是氯沙坦合成中的关键中间体。一项研究详细介绍了氯沙坦的简化合成程序,其中通过多步工艺制备氯沙坦甲醛的中间形式,提高了氯沙坦的生产效率 (Yang Li, 2006).

基于分子印迹聚合物的传感器研究包括开发氯沙坦分子印迹聚合物,用于电位传感器中选择性测定氯沙坦。这突出显示了在创建用于药物监测的高灵敏度和选择性传感器的应用 (Bagheri et al., 2015).

环境修复氯沙坦甲醛作为氯沙坦钾的一部分,被研究用于过氧单硫酸盐催化氧化进行环境修复。提出了这种无金属催化体系以有效去除水中的氯沙坦,解决环境中药物污染物的问题 (Andrade et al., 2020).

生物分析估计氯沙坦羧酸是氯沙坦的代谢物,是其在人血浆中估计的生物分析研究的一部分。这项研究有助于了解氯沙坦及其代谢物的药代动力学,这对于医疗和药物应用至关重要 (Sharma et al., 2010).

缓蚀在一项新颖的应用中,氯沙坦钾(包括其代谢物如氯沙坦甲醛)被研究作为酸性环境中铜的缓蚀剂。这项研究强调了其在材料科学中的潜在用途,特别是在保护金属免受腐蚀方面 (Li et al., 2020).

作用机制

Target of Action

Losartan Carboxaldehyde, also known as Losartan, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, and regulation of fluid balance .

Mode of Action

Losartan acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This interaction is reversible and Losartan has a higher affinity for the AT1 receptor than the AT2 receptor .

Biochemical Pathways

The action of Losartan affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Losartan inhibits the effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . Additionally, Losartan’s metabolite, EXP3179, has been found to inhibit the expression of endothelial cyclooxygenase (COX)-2, exerting anti-inflammatory actions .

Pharmacokinetics

Losartan is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours . Approximately 14% of a Losartan dose is converted to the active metabolite EXP3174 . The pharmacokinetics of Losartan and EXP3174 are linear and dose-proportional . Losartan is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .

Action Environment

The efficacy and stability of Losartan can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Losartan is metabolized by the CYP450 system . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions reported with a range of inhibitors and stimulators of the cyp450 system .

属性

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

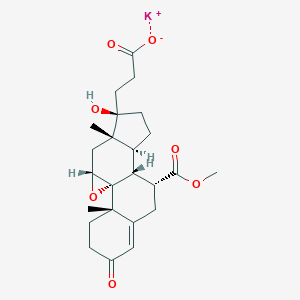

![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)